3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
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Overview
Description
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is a heterocyclic compound that features a benzoxazine ring fused with a methanol group. This compound is part of the benzoxazine family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring . Another approach involves the use of microwave-assisted synthesis, which offers a rapid and high-yielding alternative .
Industrial Production Methods
Industrial production of benzoxazines often employs high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples. This method is advantageous due to its efficiency and environmental friendliness, as it reduces the need for solvents and minimizes waste .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo-derivatives, while substitution reactions can produce a wide range of functionalized benzoxazines .
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar core structure but differ in the position of the nitrogen atom within the ring.
Benzimidazole-tethered benzoxazines: These compounds combine the benzoxazine ring with a benzimidazole moiety, enhancing their biological activity.
Uniqueness
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-4,7,10-11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDDVYQKGVCTRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383723 |
Source
|
Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82756-74-9 |
Source
|
Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the reported synthesis method for (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives?
A1: The research presents a novel, metal catalyst-free synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives. [] This method utilizes readily available starting materials, 2-aminophenols and (±)-epichlorohydrin, and proceeds efficiently in water at room temperature with NaOH as a base. [] This approach offers a greener and more sustainable alternative to traditional metal-catalyzed reactions.
Q2: What are the advantages of this synthetic method in terms of green chemistry principles?
A2: This method aligns with several green chemistry principles:
- Metal-free catalysis: Eliminates the use of potentially toxic and expensive metal catalysts. []
- Water as a solvent: Employs water, a benign and environmentally friendly solvent. []
- Mild reaction conditions: Operates at room temperature, reducing energy consumption. []
- High regioselectivity: The reaction demonstrates high regioselectivity, leading to the desired product without the formation of unwanted isomers. []
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